1-[4-(Methylsulfanyl)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one
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Overview
Description
1-[4-(Methylsulfanyl)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one: 4-hydroxy-2-quinolone , belongs to the quinoline-2,4-dione family. These compounds exhibit diverse biological and pharmacological activities . The structure of this compound is shown below:
Structure of this compound
Preparation Methods
Synthetic Routes:: The synthetic methodology for 1-[4-(Methylsulfanyl)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves various approaches. One common route is the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions .
Industrial Production:: While specific industrial production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
1-[4-(Methylsulfanyl)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one can undergo several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions vary depending on the desired transformation. Major products formed from these reactions contribute to its diverse biological activities.
Scientific Research Applications
Chemistry::
- Used as a building block in the synthesis of related heterocycles.
- Investigated for its coordination chemistry and ligand properties.
- Potential anti-tumor activity .
- Further studies needed to explore its biological effects.
- Limited information available; potential applications remain to be explored.
Mechanism of Action
The exact mechanism by which 1-[4-(Methylsulfanyl)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one exerts its effects is not fully understood. Research is ongoing to identify molecular targets and pathways involved.
Comparison with Similar Compounds
1-[4-(Methylsulfanyl)phenyl]-1,4-dihydrobenzo[f]quinolin-3(2H)-one shares structural features with other quinoline-2,4-dione derivatives. Its uniqueness lies in its specific substitution pattern and potential biological activities.
Similar Compounds::- Quinoline-2,4-diones (e.g., quinine, 2-hydroxyquinoline, 4-hydroxyquinoline).
- Fused quinazolinone derivatives.
Properties
Molecular Formula |
C20H17NOS |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one |
InChI |
InChI=1S/C20H17NOS/c1-23-15-9-6-14(7-10-15)17-12-19(22)21-18-11-8-13-4-2-3-5-16(13)20(17)18/h2-11,17H,12H2,1H3,(H,21,22) |
InChI Key |
SOFUPCJLLJVDMU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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